N-Boc-(+/-)-3-氨基庚醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-Boc-(+/-)-3-aminoheptanal” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

科学研究应用

胺的 N-叔丁氧羰基化

胺的 N-叔丁氧羰基化是肽合成中的一个关键过程,其中 N-Boc 基团充当胺的保护部分。该基团抗差向异构化,使其成为肽组装中使用的 N-叔丁氧羰基氨基酸合成的必需品。该过程可由市售的杂多酸 H3PW12O40 有效催化,为伯胺和仲胺的叔丁氧羰基化提供了一种绿色且可回收的方法,而不会产生竞争性的副产物。该方法与手性 α-氨基醇和酯的化学选择性保护尤其相关,为固相肽合成提供高产率的 N-Boc 衍生物 (Heydari 等人,2007)。

赤式-N-Boc-β-巯基-l-苯丙氨酸的合成

赤式-N-Boc-β-巯基-l-苯丙氨酸的合成展示了 N-Boc 氨基酸在天然化学连接中的应用,天然化学连接是肽合成的一项关键技术。该过程包括用 N-Boc 氨基酸封端四肽,然后与 C 端硫酯连接,展示了 N-Boc 保护的氨基酸在合成复杂肽(如 LYRAMFRANK)中的效用 (Crich & Banerjee,2007)。

Passerini 多组分反应

N-Boc-α-氨基醛与异氰化物和羧酸的 Passerini 多组分反应突出了 N-Boc 保护的 α-氨基醛在组合化学中用于合成酶抑制剂。该反应途径能够构建具有 α-羟基-β-氨基酸单元的肽样结构,强调了 N-Boc 保护的化合物在开发复杂分子结构中的多功能性 (Banfi、Guanti 和 Riva,2000)。

无催化剂化学选择性 N-叔丁氧羰基化

水中胺的无催化剂 N-叔丁氧羰基化代表了一种保护胺的绿色化学方法。该方法允许化学选择性地形成 N-叔丁氧羰基衍生物而没有副产物,突出了其在环境友好型有机合成过程中的潜力 (Chankeshwara & Chakraborti,2006)。

脱保护机制的研究

了解 N-Boc 基团的脱保护机制和方法对于它们在有机合成中的应用至关重要。该领域的研究重点是制定有效的策略来去除 Boc 保护基团,这对于肽和其他含胺化合物的合成至关重要 (黄建强,2009)。

作用机制

The mechanism of action involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

安全和危害

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

未来方向

Future directions in the research of “N-Boc-(+/-)-3-aminoheptanal” and similar compounds could involve the development of more sustainable and efficient methods for N-Boc deprotection . For example, a method using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been described, which allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

属性

IUPAC Name |

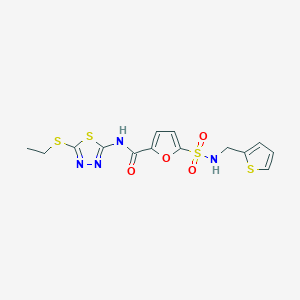

tert-butyl N-(1-oxoheptan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEBJRLJYYWIJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Cyanopyridin-3-yl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B2646155.png)

![Methyl 2-[3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoylamino]acetate](/img/structure/B2646159.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2646162.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2646167.png)